molecular formula C12H14O4 B1326513 Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate CAS No. 955884-97-6

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate

Cat. No.: B1326513
CAS No.: 955884-97-6
M. Wt: 222.24 g/mol
InChI Key: NEJMNNJFWLVHHF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .

Mechanism of Action

Target of Action

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate is a benzofuran derivative . Benzofuran derivatives have been found to exhibit antimicrobial activity when the substituent on the 4-position contains halogens or hydroxyl groups . Therefore, the primary targets of this compound are likely to be microbial cells.

Mode of Action

Benzofuran derivatives are known to interact with microbial cells, leading to their destruction . The hydroxyl group at the 4-position may play a crucial role in this interaction .

Biochemical Pathways

Given the antimicrobial activity of similar benzofuran derivatives, it can be inferred that the compound may interfere with essential biochemical pathways in microbial cells, leading to their death .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent compounds , suggesting that this compound may also have favorable ADME properties.

Result of Action

The result of the compound’s action is the destruction of microbial cells, as suggested by the antimicrobial activity of similar benzofuran derivatives . This leads to the inhibition of microbial growth and potentially the resolution of microbial infections.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of halogens or hydroxyl groups at the 4-position of the benzofuran ring has been found to enhance antimicrobial activity . Therefore, the chemical environment in which the compound is used can affect its efficacy. Additionally, the compound’s stability could be influenced by factors such as temperature and pH.

Biochemical Analysis

Biochemical Properties

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . Additionally, it interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events . The nature of these interactions is primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles and metabolic fluxes. In cancer cells, it has been reported to induce apoptosis and inhibit cell proliferation by targeting key signaling molecules . Furthermore, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme. For instance, it has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream signaling events . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been observed that this compound is relatively stable under physiological conditions, with minimal degradation over extended periods . Its effects on cellular function can vary over time, with some studies reporting a gradual decrease in activity due to cellular adaptation mechanisms . Long-term exposure to this compound has been associated with sustained changes in gene expression and metabolic fluxes, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can exert beneficial effects, such as antioxidant and anti-inflammatory activities . At high doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s activity plateaus beyond a certain dosage, indicating a saturation point for its biological effects . These findings highlight the importance of optimizing dosage regimens for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic fluxes by modulating the activity of key metabolic enzymes . For instance, this compound can inhibit enzymes involved in oxidative stress pathways, leading to reduced production of reactive oxygen species and enhanced antioxidant defenses . Additionally, it can affect the levels of certain metabolites, such as glucose and lipids, by altering the activity of enzymes involved in their metabolism . These effects on metabolic pathways contribute to the compound’s overall biological activity and therapeutic potential.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cells, it can bind to intracellular proteins and be distributed to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function, contributing to its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments through targeting signals or post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, it can be found in the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression . The subcellular localization of this compound is essential for its biological activity and therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another compound with similar applications in dermatology.

    Angelicin: Known for its antimicrobial properties.

Uniqueness

Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate stands out due to its unique structural features and diverse range of applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a valuable compound for research and industrial use .

Properties

IUPAC Name

methyl 4-hydroxy-2,2-dimethyl-3H-1-benzofuran-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-12(2)6-8-9(13)4-7(11(14)15-3)5-10(8)16-12/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEJMNNJFWLVHHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2O1)C(=O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648629
Record name Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955884-97-6
Record name Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-hydroxy-2,2-dimethyl-2,3-dihydro-1-benzofuran-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To the mixture of 4-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid methyl ester and 6-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester (3d) (1.74 g, 7.36 mmol) in CH2Cl2 (10 mL) at 0° C. was added BBr3 (22.0 mL, 22 mmol, 1.0 M solution in CH2Cl2). The reaction mixture was stirred at 0° C. for 6 hr, quenched with H2O (100 mL), extracted with CH2Cl2(2×100 mL), dried over MgSO4, and concentrated in vacuo. The residue was purified by flash column chromatography eluting with 10% EtOAc in hexanes to give an pale yellow solid (171 mg, 10% yield). 1H NMR (400 MHz, CDCl3) δ 7.15 (s, 1 H) 6.99 (s, 1 H) 5.87 (s, 1 H) 3.89 (s, 3 H) 3.00 (s, 2 H) 1.50 (s, 6 H); LCMS for C12H14O4 m/z 223.0 (M+H)+.
Name
4-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-6-carboxylic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-methoxy-2,2-dimethyl-2,3-dihydro-benzofuran-4-carboxylic acid methyl ester
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
reactant
Reaction Step Two
Name
Yield
10%

Synthesis routes and methods II

Procedure details

To a solution of 3,5-bis-methoxymethoxy-4-(2-methyl-allyl)-benzoic acid methyl ester (31) (3.6 g, 9.02 mmol) in methanol (5 mL) was added 1.3 mL concentrated aqueous HCl. The reaction mixture was heated to reflux for 1 hr, quenched with H2O (100 mL), extracted with EtOAc (2×100 mL), dried over MgSO4 and concentrated. The residue was purified by flash column chromatography eluting with 5% EtOAc in hexane to give a pale yellow solid (1.08 g, 54% yield). 1H NMR (400 MHz, CDCl3) δ 7.12 (d, J=1.26 Hz, 1 H) 7.00 (d, J=1.01 Hz, 1 H) 5.63 (s, 1 H) 3.89 (s, 3 H) 3.00 (s, 2 H) 1.50 (s, 6 H); LCMS for C12H14O4 m/z 223.10 (M+H)+.
Name
3,5-bis-methoxymethoxy-4-(2-methyl-allyl)-benzoic acid methyl ester
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Yield
54%

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